molecular formula C17H17ClO B3023892 2'-Chloro-3-(3,5-dimethylphenyl)propiophenone CAS No. 898780-80-8

2'-Chloro-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B3023892
CAS No.: 898780-80-8
M. Wt: 272.8 g/mol
InChI Key: AQFSCTULYIPNPS-UHFFFAOYSA-N
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Description

2'-Chloro-3-(3,5-dimethylphenyl)propiophenone is a substituted propiophenone derivative featuring a chloro group at the 2' position of the phenyl ring and a 3,5-dimethylphenyl group attached to the ketone-bearing carbon. The chloro and dimethyl substituents likely influence electronic properties (e.g., lipophilicity, electron-withdrawing/donating effects) and intermolecular interactions, which are critical for functional performance.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-9-13(2)11-14(10-12)7-8-17(19)15-5-3-4-6-16(15)18/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFSCTULYIPNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644905
Record name 1-(2-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-80-8
Record name 1-Propanone, 1-(2-chlorophenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(3,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-3-(3,5-dimethylphenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate in Chemical Reactions: 2'-Chloro-3-(3,5-dimethylphenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions .
  • Building Block for Pharmaceuticals: The compound is utilized as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and other medical conditions .

2. Biological Activity:

  • Antimicrobial Properties: Recent studies have investigated the compound's potential antimicrobial activities. Its structural features may enhance its interaction with biological targets, making it a candidate for further exploration in medicinal chemistry .
  • Anticancer Research: The compound has shown promise in preliminary studies for its anticancer properties, suggesting potential applications in cancer treatment protocols. Further research is needed to elucidate its mechanisms of action and effectiveness against specific cancer types .

3. Material Science:

  • Specialty Chemicals Production: In industrial applications, this compound is used in the production of specialty chemicals that require specific reactivity profiles due to its chlorinated structure .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityInvestigated the efficacy against various bacterial strainsShowed significant inhibition zones indicating potential use as an antimicrobial agent
Anticancer Activity AssessmentEvaluated cytotoxic effects on cancer cell linesIndicated dose-dependent cytotoxicity; further research required for mechanism elucidation
Synthesis OptimizationExplored efficient synthetic routes using green chemistry principlesAchieved higher yields with reduced environmental impact; highlighted importance for industrial scalability

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Substituents Key Properties/Activities Reference
N-(3,5-dimethylphenyl)-carboxamide 3,5-dimethyl, amide group PET inhibition (IC50 ~10 µM)
2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone 2',3'-dichloro, 2,5-dimethyl Not reported (structural analog)
4'-(3,5-dimethylphenyl)-terpyridine 3,5-dimethyl, terpyridine core Layer-like π-stacking
N-(3,5-dimethylphenyl)-trichloro-acetamide 3,5-dimethyl, trichloromethyl Asymmetric unit crystal packing

Biological Activity

2'-Chloro-3-(3,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17ClO and a molecular weight of approximately 272.77 g/mol. Its structure features a chloro substituent at the 2' position and two methyl groups at the 3 and 5 positions of the phenyl ring, making it a derivative of propiophenone. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism may involve interactions with bacterial cell membranes or inhibition of specific enzymes essential for microbial survival. Studies have shown that derivatives of propiophenone can disrupt cellular processes by acting as electrophiles, which may lead to enzyme inhibition or alteration of cellular functions.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with DNA or other critical cellular targets makes it a candidate for further research in cancer therapeutics.

The biological activity of this compound is largely attributed to its electrophilic nature. This allows it to react with biological nucleophiles, potentially leading to the inhibition of key enzymes involved in various metabolic pathways. Such interactions can disrupt normal cellular functions and contribute to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compound C17H17ClOContains a chloro group and two methyl groups on the phenyl ring
2',6'-Dichloro-3-(3,5-dimethylphenyl)propiophenone C17H16Cl2OFeatures two chloro substituents; potential for increased reactivity
2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone C17H16F2OContains fluorine substituents which may alter biological activity
3'-Chloro-3-(2,5-dimethylphenyl)propiophenone C17H17ClOSimilar structure but different positioning of the chloro group

This comparison illustrates that while these compounds share similar frameworks, the specific positioning and types of substituents significantly influence their chemical behavior and biological activity.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of various propiophenone derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Q & A

Basic: What are the common synthetic pathways for 2'-Chloro-3-(3,5-dimethylphenyl)propiophenone, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce the 3,5-dimethylphenyl group, followed by chlorination at the 2'-position. Key intermediates (e.g., 3-(3,5-dimethylphenyl)propiophenone) are characterized via:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of substitution.
  • High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., tris-(3,5-dimethylphenyl) carbamoyl cellulose) to resolve stereochemical impurities .
  • Mass spectrometry (MS) for molecular weight validation.
    Reference: Evidence from analogous chlorinated propiophenones highlights the role of steric hindrance in directing substitution patterns .

Basic: What analytical techniques are optimal for purity assessment and structural elucidation?

Methodological Answer:

  • Chromatography: Use reversed-phase HPLC with UV detection (λ = 254 nm) and chiral columns (e.g., cellulose tris-(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify impurities .
  • Spectroscopy: FT-IR to identify carbonyl (C=O) and aromatic C-Cl stretches.
  • X-ray crystallography for absolute configuration determination, critical for studying structure-activity relationships.
    Note: Cross-validate results with computational tools (e.g., density functional theory (DFT) for IR peak assignments) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (PAC-1 limit: 2.1 mg/m³ for chlorophenol analogs) .
  • Waste disposal: Segregate halogenated waste and use licensed contractors for incineration.
  • Emergency measures: Absorb spills with diatomaceous earth; avoid aqueous discharge due to environmental persistence .

Advanced: How do steric and electronic effects of the 3,5-dimethylphenyl group influence reaction kinetics in cross-coupling reactions?

Methodological Answer:

  • Steric effects: The 3,5-dimethyl substituents create a bulky environment, slowing nucleophilic attack at the para position. This is observed in asymmetric catalysis studies where similar groups enhance enantioselectivity by restricting substrate rotation .
  • Electronic effects: Methyl groups donate electron density via hyperconjugation, activating the aromatic ring for electrophilic substitution but deactivating it toward radical reactions.
    Experimental design: Compare reaction rates using substituents with varying steric bulk (e.g., tert-butyl vs. methyl) under identical conditions. Monitor progress via in-situ IR or GC-MS .

Advanced: How can researchers resolve contradictions in reported yield data for its synthesis?

Methodological Answer:

  • Statistical analysis: Apply multivariate regression to identify critical variables (e.g., temperature, catalyst loading). For example, a 10°C increase in Friedel-Crafts acylation may improve yields by 15% but risk side reactions.
  • Reproducibility checks: Validate protocols using independent labs.
  • Literature triangulation: Cross-reference data from peer-reviewed journals (avoiding non-curated sources like BenchChem) and prioritize studies with detailed mechanistic insights .

Advanced: What computational tools are effective for predicting its metabolic or toxicological profiles?

Methodological Answer:

  • In silico modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools like Toxtree or ADMET Predictor™ to estimate toxicity based on chlorophenol analogs .
  • Docking studies: Simulate interactions with cytochrome P450 enzymes using AutoDock Vina.
  • Limitations: Computational predictions must be validated with in vitro assays (e.g., Ames test for mutagenicity) due to potential discrepancies from the compound’s unique halogenation pattern .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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